1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research into pyrrole derivatives, including compounds similar to the one mentioned, often focuses on their synthesis and characterization. For example, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrated the utility of pyrrole chalcone derivatives in generating heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attacks at specific sites on the chalcone frame. This process involves aldol condensation and is supported by spectroscopic analyses and quantum chemical calculations, which predict interaction sites and the nature of these interactions, indicating potential for further chemical manipulation and synthesis (Singh, Rawat, & Sahu, 2014).
Biological Activity and Applications
Compounds with structures involving pyrrole, furan, and thiazole units have been explored for various biological activities. For instance, the synthesis of pyrrolo[3,4-d]isoxazole-4,6-diones and pyrazolo[1,5-a]pyrimidines highlighted their potential biological activity, showing adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. Such research underscores the relevance of these compounds in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Potential Antimicrobial and Anticancer Activities
Further investigations into the chemical modifications of pyrrole derivatives have led to the synthesis of new compounds with potential pharmacological activities. Studies have synthesized novel pyrrole derivatives with the anticipation of pharmacological interest, exploring their chemical properties and potential biological activities, including antimicrobial and anticancer properties. These studies involve characterizing the newly synthesized compounds through techniques such as TLC, NMR, and IR spectroscopy (Bijev, Prodanova, & Nankov, 2003).
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-5-23(6-2)10-8-11-24-17(15-9-7-12-28-15)16(19(26)21(24)27)18(25)20-13(3)22-14(4)29-20/h7,9,12,17,26H,5-6,8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWRPZKDXAGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one |
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